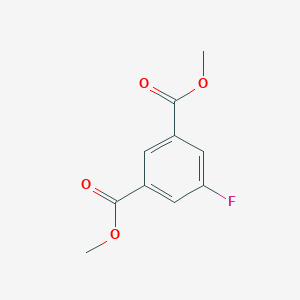

Dimethyl 5-fluoroisophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-fluorobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOLLJWHFPBAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398745 | |

| Record name | DIMETHYL 5-FLUOROISOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17449-48-8 | |

| Record name | DIMETHYL 5-FLUOROISOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17449-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Dimethyl 5-fluoroisophthalate in Modern Synthesis

An In-Depth Technical Guide to Dimethyl 5-fluoroisophthalate for Advanced Research Applications

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. This compound (DM-5-FI) emerges as a pivotal building block in this context. It is a symmetrically substituted aromatic diester, featuring a fluorine atom that profoundly influences the molecule's electronic and physicochemical properties. This guide provides an in-depth technical overview of DM-5-FI, from its fundamental properties and synthesis to its application as a strategic intermediate for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of this valuable compound.

PART 1: Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties is foundational to its effective and safe use in research. DM-5-FI is a stable, solid compound under standard laboratory conditions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉FO₄ | [1][2] |

| Molecular Weight | 212.18 g/mol | [3] |

| CAS Number | 17449-48-8 | [1][3] |

| Physical Form | Solid / Powder | [3][4] |

| Melting Point | 56.5-57 °C | |

| Boiling Point | 288.3 ± 30.0 °C (at 760 mmHg) | |

| Purity (Typical) | 97-98% | [1][3] |

| Synonyms | Dimethyl 5-fluorobenzene-1,3-dicarboxylate; 5-Fluoroisophthalic acid dimethyl ester | [1] |

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount. This compound is classified with the GHS07 pictogram, indicating it can be harmful.

-

Hazard Statements : The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Precautionary Measures : Recommended personal protective equipment (PPE) includes appropriate gloves, safety goggles as described by OSHA or European Standard EN166, and a dust mask (e.g., N95).[4][6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

-

Storage : For long-term stability, DM-5-FI should be stored at room temperature in a tightly sealed container in a dry environment.[1][3]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[4]

PART 2: Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is the Fischer esterification of its parent diacid, 5-fluoroisophthalic acid. This method is widely used for its efficiency and simplicity. The protocol described below is a self-validating system, relying on fundamental reaction principles to drive the synthesis to completion.

Principle of the Reaction

Fischer esterification is an acid-catalyzed equilibrium reaction. To ensure a high yield of the desired diester, the equilibrium must be shifted towards the products. This is achieved by using one of the reactants, methanol, in large excess, which acts as both a reactant and the solvent. The strong acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Synthesis Methodology

-

Reactor Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoroisophthalic acid.

-

Reagent Addition : For each mole of 5-fluoroisophthalic acid, add a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents). The methanol serves as the esterifying agent and the reaction solvent.

-

Catalyst Introduction : While stirring the suspension, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the substrate's molar quantity). This addition is exothermic and should be done with caution. The rationale for a strong acid catalyst is its ability to effectively protonate the carboxylic acid, initiating the reaction mechanism. This is a standard procedure seen in the synthesis of related analogs like dimethyl 5-nitroisophthalate and dimethyl 5-bromoisophthalate.[7][8]

-

Reaction under Reflux : Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature with stirring for 4-6 hours. The elevated temperature increases the reaction rate, while the reflux setup prevents the loss of the volatile methanol solvent. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization : After cooling the mixture to room temperature, slowly pour it into a beaker of cold deionized water. This will cause the water-insoluble product to precipitate. The excess acid is then neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (pH 7-8).

-

Isolation : Collect the precipitated white solid product by vacuum filtration, washing the filter cake with copious amounts of deionized water to remove any remaining salts and impurities.

-

Drying : Dry the isolated solid product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This yields the crude this compound.

-

Purification (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol or an ethanol/water mixture.

PART 3: Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of standard analytical techniques must be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique will confirm the presence of the aromatic and methyl protons. The two equivalent methyl ester groups will appear as a sharp singlet at approximately 3.9 ppm. The aromatic protons will appear as distinct multiplets in the 7.5-8.5 ppm region, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This will show distinct signals for the methyl carbons, the ester carbonyl carbons, and the aromatic carbons. The carbons bonded to or near the fluorine atom will exhibit characteristic C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) : This is a crucial technique to confirm the presence and environment of the single fluorine atom on the aromatic ring. A single resonance will be observed.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : The IR spectrum will show a strong C=O stretching band for the ester groups around 1720-1740 cm⁻¹, C-O stretching bands around 1250-1300 cm⁻¹, and C-F stretching vibrations.

-

Mass Spectrometry (MS) : This analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to 212.18.

PART 4: Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis and purification of this compound.

PART 5: Applications in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate or building block.[1] Its utility stems from the strategic combination of the fluorine substituent and the bifunctional isophthalate core.

The Role of Fluorine in Drug Design

The introduction of a fluorine atom into a drug candidate can dramatically and often beneficially alter its properties:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity : Fluorine is highly electronegative but has a small van der Waals radius. Its effect on lipophilicity is complex; a single fluorine atom can increase a molecule's ability to permeate biological membranes.

-

Binding Affinity : The electronegativity of fluorine can alter the acidity/basicity of nearby functional groups (pKa modulation) and allow for favorable electrostatic or hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.

The Isophthalate Scaffold

The dimethyl isophthalate structure provides a rigid, planar aromatic scaffold with two ester functionalities. These esters can be:

-

Hydrolyzed to the corresponding diacid, providing points for further derivatization (e.g., amide bond formation).

-

Reduced to diols, creating more flexible linkers.

-

Utilized directly as part of a larger molecular structure where the ester groups act as key binding elements or lipophilic features.

By using DM-5-FI, drug discovery programs can rapidly synthesize libraries of novel compounds, leveraging the predictable benefits of fluorination to optimize lead compounds into viable drug candidates.

Conclusion

This compound is a quintessential example of a modern chemical building block, offering a convergence of desirable structural and electronic features. Its well-defined physicochemical properties, straightforward synthesis, and the strategic value of its fluorinated aromatic core make it an indispensable tool for researchers in organic synthesis, materials science, and particularly in the field of drug development. This guide has provided the core technical knowledge required to handle, synthesize, and strategically deploy this compound in advanced research applications.

References

- PubChemLite.

Sources

- 1. This compound - CAS:17449-48-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. PubChemLite - this compound (C10H9FO4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 17449-48-8 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 8. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

Synthesis of Dimethyl 5-fluoroisophthalate from 5-fluoroisophthalic acid

An In-depth Technical Guide to the Synthesis of Dimethyl 5-fluoroisophthalate

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound from 5-fluoroisophthalic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and well-understood synthetic procedure.

Introduction and Strategic Overview

This compound (CAS 17449-48-8) is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. The diester functionality provides two reactive sites for further molecular elaboration.

The most direct and atom-economical approach for this transformation is the Fischer-Speier esterification , a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This method is favored for its simplicity, use of readily available reagents, and scalability.[1][2] The core strategy involves reacting 5-fluoroisophthalic acid with an excess of methanol, which serves as both a reagent and the solvent, in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3] The reaction is driven to completion by leveraging Le Chatelier's principle—specifically, by using a large excess of the alcohol.[3][4]

The Fischer Esterification: A Mechanistic Dissection

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Fischer esterification is a reversible, multi-step nucleophilic acyl substitution.[3][5] The role of the acid catalyst is paramount; it activates the carboxylic acid toward nucleophilic attack by the alcohol, which is otherwise a weak nucleophile.[4][6]

The mechanism proceeds through the following key stages[3][5]:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]

-

Nucleophilic Attack : A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][7]

-

Proton Transfer : A proton is transferred from the oxonium ion (the attacking alcohol moiety) to one of the hydroxyl groups. This intramolecular proton shuttle converts a poor leaving group (-OH) into a good one (H₂O).[3][6]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4][5]

-

Deprotonation : The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.[6]

This entire sequence occurs for both carboxylic acid groups on the isophthalic acid backbone.

Caption: Figure 1: Mechanism of Fischer Esterification

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. It is based on established procedures for the esterification of analogous aromatic dicarboxylic acids.[8][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 5-Fluoroisophthalic acid (C₈H₅FO₄) | ≥98% | AK Scientific, Inc. | Starting material[10] |

| Methanol (CH₃OH) | Anhydrous, ≥99.8% | Fisher Scientific | Reagent and solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Fisher Scientific | Catalyst[11] |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Sigma-Aldrich | For neutralization |

| Deionized Water (H₂O) | Type II or better | - | For work-up and washing |

| Round-bottom flask (250 mL) | - | - | Reaction vessel |

| Reflux Condenser | - | - | To prevent solvent loss |

| Magnetic Stirrer and Stir Bar | - | - | For homogeneous mixing |

| Heating Mantle | - | - | For controlled heating |

| Buchner Funnel and Filter Flask | - | - | For product filtration |

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow Diagram

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoroisophthalic acid (e.g., 10.0 g, 54.3 mmol).

-

Solvent Addition : Add anhydrous methanol (100 mL). Methanol acts as both the reacting alcohol and the solvent, and its large excess drives the equilibrium towards the product.[3]

-

Catalyst Addition : While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension. Causality Note : The slow addition is crucial to control the exothermic reaction of acid dilution in methanol. Sulfuric acid serves not only as a catalyst but also as a dehydrating agent, sequestering the water produced during the reaction.[12]

-

Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare 500 mL of cold deionized water. Slowly pour the reaction mixture into the cold water with vigorous stirring. A white precipitate of the product should form immediately. Causality Note : The product, this compound, is poorly soluble in water, leading to its precipitation, while excess methanol, sulfuric acid, and unreacted starting material are more soluble.

-

Neutralization : Slowly add a saturated aqueous solution of sodium bicarbonate to the suspension until the pH is neutral (pH ≈ 7), confirmed with pH paper. This step neutralizes the sulfuric acid catalyst and any remaining carboxylic acid groups.[2][8] Be cautious as this will evolve CO₂ gas.

-

Isolation : Collect the white solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying : Wash the filter cake thoroughly with several portions of cold deionized water (2 x 100 mL) to remove any inorganic salts and water-soluble impurities. Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. A typical yield should be in the range of 85-95%.

Data Summary and Characterization

Quantitative Data

| Parameter | Value | Rationale / Reference |

| Reactants | ||

| 5-Fluoroisophthalic acid | 1.0 eq | Limiting reagent. |

| Methanol | ~30 eq (and as solvent) | Used in large excess to shift equilibrium towards the product.[3] |

| Concentrated H₂SO₄ | ~0.7 eq | Acts as both catalyst and dehydrating agent.[12] |

| Conditions | ||

| Temperature | ~65 °C (Reflux) | Standard temperature for refluxing methanol. |

| Reaction Time | 4 - 6 hours | Typical duration for Fischer esterifications to reach completion.[13] |

| Product | ||

| Name | This compound | |

| Molecular Formula | C₁₀H₉FO₄ | |

| Molecular Weight | 212.18 g/mol | [14] |

| Expected Appearance | White Solid | |

| Expected Melting Point | 56-57 °C | |

| Expected Yield | 85-95% | Based on similar reported esterifications.[8][9] |

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Melting Point : A sharp melting point close to the literature value (56-57 °C) is a good indicator of purity.

-

¹H NMR Spectroscopy : The proton NMR spectrum should show distinct signals corresponding to the aromatic protons and the two equivalent methyl ester protons. The aromatic region will show splitting patterns influenced by the fluorine atom.

-

¹³C NMR Spectroscopy : The carbon NMR will confirm the presence of the ester carbonyl carbons, the methyl carbons, and the aromatic carbons, with C-F coupling visible for the fluorinated ring carbons.

-

Infrared (IR) Spectroscopy : Key signals will include a strong C=O stretch for the ester functional group (typically ~1720 cm⁻¹) and C-O stretches. The absence of a broad O-H stretch from the carboxylic acid starting material indicates the completion of the reaction.

Safety and Handling

As a Senior Application Scientist, it is imperative to prioritize safety. A thorough risk assessment must be conducted before beginning any experimental work.

-

5-Fluoroisophthalic Acid : Causes skin and serious eye irritation. May cause respiratory irritation.[10] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][15]

-

Methanol : Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

-

Concentrated Sulfuric Acid : Causes severe skin burns and eye damage.[11] It is highly corrosive and reacts exothermically with water and alcohols. Always add acid to the alcohol/water slowly and with cooling.

-

This compound : May be harmful if swallowed and may cause skin, eye, and respiratory irritation.

All procedures should be performed in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

Conclusion

The Fischer-Speier esterification is a robust and efficient method for the synthesis of this compound from its corresponding dicarboxylic acid. By understanding the underlying mechanism and carefully controlling the reaction conditions—particularly the use of excess methanol and an acid catalyst—researchers can reliably produce this valuable fluorinated intermediate in high yield and purity. The protocol described herein provides a comprehensive, safe, and reproducible guide for laboratory synthesis.

References

- AIP Publishing. (n.d.). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol.

- Google Patents. (n.d.). US5302748A - Esterification process.

- Khurana, J. M., Sahoo, P. K., & Maikap, G. C. (1990). Sonochemical Esterification of Carboxylic Acids in Presence of Sulphuric Acid. Synthetic Communications, 20(15), 2267-2271.

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Google Patents. (n.d.). CN102617413A - Method for preparing sodium dimethyl isophthalate-5-sulfonate from high-concentration fuming sulfuric acid.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- University of California, Davis. (n.d.). Fischer Esterification Procedure.

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o590.

- Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Chemguide. (n.d.). The mechanism for the esterification reaction.

- The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters.

- Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

- MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 9. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. US5302748A - Esterification process - Google Patents [patents.google.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. This compound | 17449-48-8 [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic data for Dimethyl 5-fluoroisophthalate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl 5-fluoroisophthalate

This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound (CAS No: 17449-48-8).[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation. It delves into the causality behind experimental choices, the interpretation of spectral features based on molecular structure, and the self-validating nature of combining these analytical techniques for unambiguous compound identification and quality assessment.

Introduction: The Analytical Imperative

This compound is a fluorinated aromatic compound with a molecular formula of C₁₀H₉FO₄ and a molecular weight of 212.18 g/mol . Its structure, featuring two methyl ester groups and a fluorine atom on a benzene ring, makes it a valuable building block in the synthesis of polymers, agrochemicals, and pharmaceutical intermediates. The strategic placement of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of derivative molecules, a common strategy in modern drug design.[2]

Given its application in high-stakes research and development, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the necessary tools for this confirmation. This guide presents a synthesized view of the expected spectroscopic data, grounded in fundamental principles and data from analogous structures, to serve as a benchmark for researchers working with this compound.

Molecular Structure & Symmetry Analysis

Understanding the molecule's structure is the foundation for interpreting its spectroscopic output.

Caption: Structure of this compound.

Key structural features influencing the spectra include:

-

Aromatic Ring: A 1,3,5-trisubstituted benzene ring.

-

Symmetry: The molecule possesses a C₂ axis of symmetry bisecting the C2-C5 bond. This renders the two methyl ester groups chemically equivalent. It also makes protons H4 and H6 equivalent. The proton at C2 is unique.

-

Functional Groups: Two ester groups (-COOCH₃) and one carbon-fluorine (C-F) bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound, ¹⁹F NMR provides direct information about the fluorine environment.

Core Principles & Experimental Protocol

The choice of solvent and reference standard is critical for acquiring reproducible and accurate NMR data. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and is relatively inert.

Protocol: Acquiring High-Quality NMR Data

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for ¹H and ¹³C NMR).[3]

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the spectrum without proton decoupling to observe H-F couplings. Use an external or internal reference standard, such as CFCl₃ (0 ppm).[4]

Caption: Standard workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the two types of aromatic protons and the equivalent methyl protons.

-

Methyl Protons (-OCH₃): Due to the equivalence of the two ester groups, a single, sharp signal is expected. This signal will appear relatively downfield for a methyl group due to the deshielding effect of the adjacent oxygen atom. Predicted Shift: ~3.9 ppm, singlet, integrating to 6H. For comparison, the methyl protons in dimethyl isophthalate appear at 3.94 ppm.[5]

-

Aromatic Proton (H2): This proton is situated between two electron-withdrawing ester groups, leading to significant deshielding. It will appear as a triplet due to coupling with the two equivalent neighboring protons (H4, H6). Predicted Shift: ~8.6 ppm, triplet, J ≈ 1.5 Hz, integrating to 1H. A similar proton in dimethyl 5-nitroisophthalate appears at 9.05 ppm.[6]

-

Aromatic Protons (H4, H6): These two protons are chemically equivalent. They are ortho to one ester group and meta to both the fluorine atom and the other ester group. This signal is expected to be a doublet of doublets due to coupling to H2 and the fluorine atom. Predicted Shift: ~8.2 ppm, doublet of doublets, J(H-H) ≈ 1.5 Hz, J(H-F) ≈ 6-8 Hz, integrating to 2H.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The presence of fluorine introduces C-F coupling, which can be a powerful diagnostic tool.[7]

-

Methyl Carbons (-OCH₃): A single resonance for the two equivalent methyl carbons. Predicted Shift: ~52-53 ppm. The methyl carbons in dimethyl isophthalate are observed at 52.4 ppm.[8]

-

Carbonyl Carbons (C=O): A single signal for the two equivalent ester carbonyls. Predicted Shift: ~165 ppm.

-

Aromatic C1 & C3: These carbons are bonded to the ester groups and are equivalent. Predicted Shift: ~132-134 ppm.

-

Aromatic C2: This carbon is situated between the two ester groups. Predicted Shift: ~130-132 ppm.

-

Aromatic C4 & C6: These carbons are equivalent and will show coupling to the fluorine atom (²JCF). Predicted Shift: ~125-127 ppm, doublet, ²JCF ≈ 20-25 Hz.

-

Aromatic C5: This carbon is directly attached to the fluorine atom and will exhibit a very large one-bond C-F coupling constant (¹JCF). Predicted Shift: ~160-163 ppm, doublet, ¹JCF ≈ 240-250 Hz.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is highly sensitive to the electronic environment.[9] For this compound, a single fluorine resonance is expected.

-

Aryl-Fluoride: The chemical shift for fluorine on an aromatic ring is typically in the range of -100 to -140 ppm relative to CFCl₃.[10][11] The signal will be split into a triplet by the two ortho protons (H4, H6). Predicted Shift: ~ -110 to -115 ppm, triplet, J(F-H) ≈ 6-8 Hz.

NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.9 | Singlet (s) | - | 2 x -OCH₃ (6H) |

| ~8.6 | Triplet (t) | J(H-H) ≈ 1.5 | H2 (1H) | |

| ~8.2 | Doublet of Doublets (dd) | J(H-H) ≈ 1.5, J(H-F) ≈ 7 | H4, H6 (2H) | |

| ¹³C | ~52.5 | Quartet (in coupled) | - | 2 x -OCH₃ |

| ~165 | Singlet | - | 2 x C=O | |

| ~133 | Singlet | - | C1, C3 | |

| ~131 | Singlet | - | C2 | |

| ~126 | Doublet | ²JCF ≈ 23 | C4, C6 | |

| ~162 | Doublet | ¹JCF ≈ 245 | C5 | |

| ¹⁹F | ~ -112 | Triplet (t) | J(F-H) ≈ 7 | F5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Core Principles & Experimental Protocol

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and convenient technique that requires minimal sample preparation.

Protocol: Acquiring an ATR-FTIR Spectrum

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Record the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

Predicted IR Spectral Interpretation

The IR spectrum will be dominated by absorptions from the ester and aromatic functionalities.

-

C-H Stretching (Aromatic): Aromatic C-H bonds typically show sharp absorption bands just above 3000 cm⁻¹. Predicted Absorption: 3050-3100 cm⁻¹. [12]

-

C-H Stretching (Aliphatic): The methyl groups will exhibit C-H stretching bands just below 3000 cm⁻¹. Predicted Absorption: 2950-2990 cm⁻¹.

-

C=O Stretching (Ester): This will be one of the strongest and most prominent bands in the spectrum. For an aromatic ester, this absorption is very characteristic. Predicted Absorption: ~1720-1730 cm⁻¹ (strong, sharp). [13]

-

C=C Stretching (Aromatic): The benzene ring will have several characteristic absorptions in this region. Predicted Absorption: 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-O Stretching (Ester): Esters show two C-O stretching bands. Predicted Absorption: ~1250-1300 cm⁻¹ (asymmetric) and ~1100-1150 cm⁻¹ (symmetric).

-

C-F Stretching: The carbon-fluorine bond stretch gives a strong absorption. Predicted Absorption: ~1100-1200 cm⁻¹. This may overlap with the C-O stretch region.

IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3050-3100 | Medium | C-H Stretch | Aromatic |

| 2950-2990 | Medium | C-H Stretch | -CH₃ |

| 1720-1730 | Very Strong | C=O Stretch | Ester |

| 1580-1610 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1450-1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1300 | Strong | Asymmetric C-O Stretch | Ester |

| 1100-1200 | Strong | C-F Stretch / Sym. C-O Stretch | Aryl-Fluoride / Ester |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

Core Principles & Experimental Protocol

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Predicted Fragmentation Analysis

The mass spectrum will provide a molecular ion peak and a series of fragment ions that are diagnostic of the structure.

-

Molecular Ion (M⁺•): The parent peak should be observed at the molecular weight of the compound. Predicted m/z: 212.

-

Key Fragmentation Pathways: The most likely fragmentation events involve the cleavage of bonds adjacent to the stable aromatic ring and ester groups.[14]

-

Loss of a Methoxy Radical (•OCH₃): This is a very common fragmentation for methyl esters, leading to a stable acylium ion. Fragment m/z: 181 (M - 31).

-

Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the entire ester substituent. Fragment m/z: 153 (M - 59).

-

Loss of Formaldehyde from the m/z 181 fragment: A subsequent rearrangement and loss of CH₂O can occur. Fragment m/z: 151 (181 - 30).

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

MS Data Summary

| Predicted m/z | Identity | Notes |

| 212 | [C₁₀H₉FO₄]⁺• | Molecular Ion (M⁺•) |

| 181 | [M - OCH₃]⁺ | Loss of methoxy radical, likely the base peak |

| 153 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 125 | [C₇H₄FO]⁺ | Further fragmentation, loss of CO from m/z 153 |

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework and confirm the molecular symmetry, while ¹⁹F NMR provides a direct and sensitive probe of the fluorine's chemical environment. IR spectroscopy confirms the presence of key ester and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. The predicted data in this guide serves as a reliable reference for researchers, ensuring confidence in the identity and quality of this important chemical building block.

References

- Doddrell, D., et al. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link][9]

- Howe, I., & Williams, D. H. Studies in mass spectrometry. Part XXIII. The mass spectra of dimethyl esters: methoxy-migrations in the mass spectra of dimethyl esters. Journal of the Chemical Society C: Organic. [Link][18]

- UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link][13]

- University of Cambridge. 19F NMR Reference Standards. [Link][6]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][5][19]

- Chemicool. 19Fluorine NMR. [Link][11]

- LibreTexts Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link][16]

- University of Pardubice. Table of Characteristic IR Absorptions. [Link][14]

- DiMagno, S. G. The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Current Topics in Medicinal Chemistry. [Link][3]

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link][15]

Sources

- 1. This compound | 17449-48-8 [sigmaaldrich.com]

- 2. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. colorado.edu [colorado.edu]

- 5. Dimethyl isophthalate(1459-93-4) 1H NMR spectrum [chemicalbook.com]

- 6. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR spectrum [chemicalbook.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Dimethyl isophthalate(1459-93-4) 13C NMR [m.chemicalbook.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. orgchemboulder.com [orgchemboulder.com]

Foreword: The Critical Role of Intermediate Purity in Drug Development

An In-Depth Technical Guide to the Purity and Characterization of Dimethyl 5-fluoroisophthalate

In the landscape of pharmaceutical development, the journey from a starting material to an Active Pharmaceutical Ingredient (API) is a multi-step synthesis where the integrity of each intermediate compound is paramount. This compound, a key building block in medicinal chemistry, is no exception. Its structural and chemical purity directly influences the yield, impurity profile, and ultimate safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive, field-proven framework for the purification and rigorous characterization of this compound, ensuring it meets the stringent quality standards required for advanced research and GMP (Good Manufacturing Practices) environments. The methodologies described herein are designed as a self-validating system, where orthogonal analytical techniques converge to build a complete and trustworthy profile of the compound.

Understanding the Molecule: Physicochemical Profile

A foundational understanding of this compound's properties is essential for designing effective purification and analytical strategies.

| Property | Value | Source(s) |

| CAS Number | 17449-48-8 | [3] |

| Molecular Formula | C₁₀H₉FO₄ | |

| Molecular Weight | 212.18 g/mol | |

| Physical Form | Solid (typically white to off-white) | |

| Melting Point | 56.5 - 57 °C | |

| Boiling Point | ~288 °C at 760 mmHg | |

| Structure | Aromatic diester with a fluorine substituent | N/A |

The presence of two polar ester groups and a moderately polar C-F bond on a nonpolar benzene ring gives the molecule an intermediate polarity. This characteristic is the cornerstone of the purification strategies discussed next.

Purification Strategy: Achieving High Purity

The primary goal of purification is to remove process-related impurities, such as unreacted starting materials (e.g., 5-fluoroisophthalic acid), mono-esterified intermediates, and residual solvents. A multi-step approach combining extractive workup, recrystallization, and/or column chromatography is typically employed.

Logical Flow of Purification and Analysis

The following diagram illustrates the workflow from a crude reaction mixture to a fully characterized, high-purity final product.

Caption: Purification and analysis workflow for this compound.

Protocol 1: Recrystallization

Causality: Recrystallization is an efficient bulk purification technique that separates the desired compound from impurities with different solubility profiles in a chosen solvent system. For this compound, a moderately polar solvent is ideal, as it will dissolve the compound when hot but allow it to crystallize upon cooling, while highly polar impurities (like the starting diacid) or non-polar impurities remain in the mother liquor. A mixture of ethanol and water is often a good starting point.

Step-by-Step Methodology:

-

Solvent Selection: Begin by testing solubility in various solvents (e.g., isopropanol, ethanol, methanol/water, ethyl acetate/heptane). The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent incrementally until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. Further cool the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Causality: When recrystallization is insufficient to remove closely related impurities, flash column chromatography offers superior separation power.[4] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[5] Since this compound is moderately polar, it will adhere to the polar silica gel. By using a mobile phase of low to moderate polarity (e.g., a hexane/ethyl acetate gradient), less polar impurities can be washed off first, followed by the desired product, leaving more polar impurities (like the starting carboxylic acid) adsorbed to the silica.[6][7]

Step-by-Step Methodology:

-

Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh) in the chosen eluent system.[4]

-

Mobile Phase Selection: Determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good system will show clear separation between the product spot (Rf value of ~0.3-0.4) and any impurity spots. A gradient of 10% to 30% ethyl acetate in hexanes is a common starting point for aromatic esters.

-

Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the resulting dry powder onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes).[4] Gradually increase the polarity of the eluent if necessary to speed up the elution of the product.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Characterization: A Multi-Technique Approach to Identity and Purity

No single analytical technique is sufficient to confirm both the structure and purity of a compound. A combination of spectroscopic and chromatographic methods provides a self-validating system for complete characterization.[8][9]

Integrated Analytical Strategy

This diagram shows how different analytical techniques are integrated to provide a comprehensive characterization profile.

Caption: Integrated approach for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is highly specific for the fluorine atom.

Expected Spectral Data:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~8.4 - 8.6 | t (triplet) | 1H | H at C2 |

| Protons | ~8.0 - 8.2 | dd (doublet of doublets) | 2H | H at C4, C6 |

| Protons | ~3.9 - 4.0 | s (singlet) | 6H | -OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~164 - 166 | C=O |

| Aromatic | ~161 - 164 (d) | C-F |

| Aromatic | ~132 - 134 (d) | C-COOCH₃ |

| Aromatic | ~120 - 122 (d) | C-H ortho to F |

| Aromatic | ~118 - 120 (d) | C-H para to F |

| Methyl | ~52 - 54 | -OCH₃ |

| (Note: 'd' indicates a doublet due to C-F coupling. Predicted shifts are based on analogous structures like dimethyl 5-aminoisophthalate and dimethyl isophthalate).[10][11] |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum. Calibrate the chemical shifts relative to the solvent peak or TMS.

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, confirming its elemental composition.[12]

Expected Data:

-

Technique: Electrospray Ionization (ESI) is common.

-

Expected Ion: [M+H]⁺ at m/z 213.05 or [M+Na]⁺ at m/z 235.03.

-

High-Resolution MS (HRMS): Should confirm the calculated exact mass of C₁₀H₉FO₄.

Protocol: MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical molecular weight.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[13]

Expected Key Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~3000 - 2850 | C-H Stretch | Methyl (-OCH₃) |

| ~1730 - 1715 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1300 - 1200 | C-O Stretch | Ester |

| ~1250 - 1100 | C-F Stretch | Aryl-Fluoride |

| (Note: Ranges are based on standard IR correlation tables and data for similar compounds like dimethyl isophthalate).[14] |

Protocol: IR Analysis (ATR or KBr Pellet)

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Sample Preparation (KBr): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and match them to the expected functional groups.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the definitive technique for quantifying the purity of the compound and detecting trace impurities.[15] A reverse-phase method is ideal, where the nonpolar stationary phase (C18) retains the moderately polar this compound, and a polar mobile phase elutes it.[16][17] Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Protocol: HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (with 0.1% Formic Acid or Phosphate Buffer) B: Acetonitrile |

| Gradient | Start at 40% B, ramp to 90% B over 10 min, hold for 2 min, return to 40% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm[17][18] |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of the purified reference material at ~1.0 mg/mL in acetonitrile or a mobile phase mixture. Prepare working standards by dilution (e.g., to 0.1 mg/mL).

-

System Suitability: Equilibrate the HPLC system until a stable baseline is achieved. Make replicate injections of a standard solution to ensure system suitability parameters (e.g., retention time reproducibility, peak asymmetry) are met.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The successful application of this compound in research and drug development is contingent upon its verified purity and structural integrity. The protocols and analytical framework presented in this guide—from logical purification strategies to orthogonal characterization techniques—provide a robust system for ensuring the quality of this critical intermediate. By integrating NMR for structure, MS for molecular weight, IR for functional group confirmation, and HPLC for quantitative purity, researchers can proceed with confidence, knowing their starting material is well-characterized and fit for purpose, thereby upholding the principles of scientific integrity and reproducibility.[9]

References

- Pharmaffiliates. (2025).

- Sunqian. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.

- University of Colorado Boulder. (n.d.).

- PharmaCompare. (n.d.). Pharmaceutical Analytical Standards. [Link]

- SIELC Technologies. (2018).

- ChemHelp ASAP. (2021).

- Chemistry Online @ UTSC. (n.d.).

- ResearchGate. (2020).

- ResearchGate. (2023).

- SpectraBase. (n.d.). 5-Aminoisophthalic acid, dimethyl ester [FTIR]. [Link]

- NIST. (n.d.).

- ResearchGate. (2017).

- Sher, N., et al. (n.d.). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. [Link]

- ScholarWorks at University of Montana. (2024). Measurement of Atmospheric 2,5-Dimethylfuran Using Proton Transfer Reaction-Mass Spectrometry. [Link]

- JETIR. (2020).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. This compound - CAS:17449-48-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR spectrum [chemicalbook.com]

- 11. Dimethyl isophthalate(1459-93-4) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Dimethyl phthalate [webbook.nist.gov]

- 14. Dimethyl isophthalate(1459-93-4) IR Spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Dimethyl 5-hydroxyisophthalate | SIELC Technologies [sielc.com]

- 17. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]

- 18. jetir.org [jetir.org]

A Comprehensive Technical Guide to the Melting Point of Dimethyl 5-fluoroisophthalate

This guide provides an in-depth analysis of the melting point of Dimethyl 5-fluoroisophthalate, a key physical property with significant implications for research, quality control, and drug development. It is designed for professionals in the scientific community, offering both theoretical understanding and practical, field-tested methodologies.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. Far from being a mere physical constant, it is a critical indicator of a compound's identity and purity.[1][2][3] In the pharmaceutical industry, precise melting point determination is a fundamental component of quality control for active pharmaceutical ingredients (APIs) and excipients.[1][2] A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed melting range often suggests the presence of impurities.[2][4] Furthermore, the melting point influences a substance's solubility and bioavailability, making it a crucial parameter in early-stage drug discovery and development.[5][6] Lower melting compounds, for instance, are generally more likely to be well absorbed than those with higher melting points.[5][6]

This compound, a solid at room temperature, is a valuable reactant in chemical synthesis.[7] Its precise melting point is a key specification for ensuring the quality and consistency of downstream applications.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before delving into the specifics of its melting point.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉FO₄ | |

| Molecular Weight | 212.18 g/mol | |

| Appearance | Off-white to light yellow solid | [7] |

| CAS Number | 17449-48-8 | [7] |

| Boiling Point | 288.3 ± 30.0 °C at 760 mmHg | [7] |

| Melting Point | 56.5-57 °C | [7] |

Synthesis and Purification: Establishing a Baseline for Accurate Measurement

The journey to an accurate melting point determination begins with the synthesis and purification of the compound. A common method for preparing this compound involves the esterification of 5-fluoroisophthalic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid.[7] The reaction mixture is typically heated to reflux for several hours.[7]

Post-synthesis, a rigorous purification protocol is paramount to obtaining a sample suitable for precise melting point analysis. A typical purification workflow involves:

-

Removal of Excess Methanol: Distillation under reduced pressure.[7]

-

Neutralization: Treatment with a saturated sodium bicarbonate solution to quench the acidic catalyst.[7]

-

Extraction: Using an organic solvent like dichloromethane to isolate the product.[7]

-

Washing: The organic phase is washed with a saturated sodium chloride solution to remove water-soluble impurities.[7]

-

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate.[7]

-

Solvent Removal: Concentration under reduced pressure to yield the final solid product.[7]

The following diagram illustrates this purification workflow:

Caption: Purification workflow for this compound.

Experimental Determination of Melting Point: A Validated Protocol

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid crystalline substance.[3][8] This protocol outlines the steps for an accurate measurement using a modern melting point apparatus.

Sample Preparation

Proper sample preparation is crucial for obtaining a sharp and accurate melting point.[3]

-

Ensure Dryness: The sample of this compound must be completely dry. Any residual solvent will act as an impurity and depress the melting point.

-

Create a Fine Powder: The crystalline solid should be finely powdered to ensure uniform packing in the capillary tube.

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample firmly into the bottom.

Measurement Procedure

The following diagram outlines the logical flow of the melting point determination process:

Caption: Workflow for accurate melting point determination.

Detailed Steps:

-

Initial Rapid Determination: A preliminary, rapid heating of a sample can be performed to quickly establish an approximate melting point.[4]

-

Calibrated Measurement: For an accurate reading, a fresh sample is prepared. The melting point apparatus is set to a temperature about 10-15 °C below the approximate melting point.

-

Slow Heating Rate: As the temperature approaches the expected melting point, the heating rate should be reduced to 1-2 °C per minute.[3] A slow heating rate is essential for an accurate measurement.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range. For a pure sample of this compound, this range should be narrow, ideally within 0.5-1 °C.[2]

Conclusion

The melting point of this compound is a critical physical property, consistently reported to be in the range of 56.5-57 °C . This value serves as a benchmark for identity and purity in research and development settings. Adherence to rigorous synthesis, purification, and melting point determination protocols is essential for ensuring the quality and reliability of this important chemical intermediate. The methodologies and insights provided in this guide are intended to support scientists in achieving accurate and reproducible results.

References

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(8), 2887-2895. [Link]

- Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

- An interesting relationship between drug absorption and melting point | Request PDF.

- Why Is Melting Point Crucial in Large Labs and Research Facilities?. FLUKE.COM.MM. [Link]

- Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PubMed Central. [Link]

- Chemical Analysis: determining melting points with the Thiele-Dennis tube. monocerosfour. [Link]

- Measuring the Melting Point. Westlab Canada. [Link]

- Melting point determin

- Melting Point Determin

- Melting point determin

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-FLUOROISOPHTHALIC ACID DIMETHYL ESTER CAS#: 17449-48-8 [m.chemicalbook.com]

- 8. promptpraxislabs.com [promptpraxislabs.com]

A Senior Application Scientist's Guide to Sourcing High-Purity Dimethyl 5-fluoroisophthalate for Advanced Research and Development

For researchers, medicinal chemists, and polymer scientists, the integrity of a starting material is the bedrock upon which successful discovery is built. Dimethyl 5-fluoroisophthalate (CAS No. 17449-48-8), a key building block in the synthesis of novel pharmaceuticals and high-performance polymers, is a prime example where purity is not a mere specification but a critical determinant of experimental outcomes. This guide provides an in-depth technical overview of sourcing high-purity this compound, offering insights into supplier evaluation, purity assessment, and the scientific rationale behind these critical choices.

The Critical Role of Purity in Application-Specific Contexts

This compound is a versatile intermediate. The fluorine substituent offers unique electronic properties and metabolic stability in drug candidates, while the two methyl ester groups provide reactive sites for polymerization and other chemical transformations. However, the success of these applications is directly correlated with the purity of the starting material.

-

In Pharmaceutical Synthesis: As a precursor to Active Pharmaceutical Ingredients (APIs), even trace impurities can lead to the formation of unwanted side-products. These process-related impurities can be difficult and costly to remove in later stages, potentially introducing toxicological risks or reducing the overall yield and efficacy of the final drug substance. Regulatory bodies like the FDA and EMA have stringent guidelines on impurity profiling, making the use of well-characterized, high-purity intermediates non-negotiable.[1]

-

In Polymer Chemistry: When used as a monomer, impurities can act as chain terminators or create defects in the polymer backbone. This can significantly impact the material's properties, such as thermal stability, mechanical strength, and optical clarity. For high-performance applications, monomer purity of >99.5% is often required.

The Commercial Supplier Landscape

A range of chemical suppliers offer this compound, typically with purities advertised between 97% and 98%. However, for demanding applications, a deeper dive into the supplier's quality systems and documentation is essential.

Prominent Commercial Sources:

| Supplier/Distributor | Partner/Brand | Advertised Purity | Key Considerations |

| Sigma-Aldrich (Merck) | ChemScene LLC | 98%[2] | A major distributor known for extensive documentation and quality control. Often provides access to Certificates of Analysis (CoA) and Safety Data Sheets (SDS) online.[2] |

| Sigma-Aldrich (Merck) | Ambeed, Inc. | 97%[3] | Another partner brand available through major distributors. Important to compare specifications between different partners. |

| Sunway Pharm Ltd. | In-house | 97% | A direct supplier that may offer competitive pricing. It is crucial to request detailed analytical data.[4] |

| Other Research Chemical Suppliers | Various | ≥97% | A broad range of smaller suppliers can be found on platforms like ChemicalBook. Diligence in verifying their quality control processes is paramount. |

Expert Insight: The advertised purity is a starting point. For critical applications, always request a lot-specific Certificate of Analysis. This document provides actual analytical results for the batch you will receive, not just a general specification.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the most critical document for assessing the quality of a chemical. A comprehensive CoA for high-purity this compound should include the following:

| Parameter | Typical Specification | Analytical Method | Rationale and Importance |

| Appearance | White to off-white solid/powder | Visual Inspection | A deviation from the expected appearance can indicate degradation or gross contamination. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spec | Confirms that the material is indeed this compound. NMR is particularly powerful for structural elucidation. |

| Purity (Assay) | ≥ 98.0% | HPLC or GC | Quantifies the amount of the desired compound. For pharmaceutical use, HPLC is the gold standard. |

| Melting Point | 56-58 °C | Melting Point Apparatus | A sharp melting range close to the literature value (56.5-57 °C) is a good indicator of high purity.[2] |

| Residual Solvents | Varies (e.g., <0.5% Methanol) | GC-HS (Headspace) | Solvents used in synthesis and purification must be controlled, as they can interfere with subsequent reactions. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can hydrolyze the ester groups, especially under acidic or basic conditions, leading to impurities. |

Understanding the Synthesis and Potential Impurities

A common and efficient route to this compound is the Fischer esterification of 5-fluoroisophthalic acid. Understanding this process allows for a logical deduction of potential impurities that may be present in the final product.

Sources

Hydrolysis of Dimethyl 5-fluoroisophthalate to 5-fluoroisophthalic acid

An In-Depth Technical Guide to the Hydrolysis of Dimethyl 5-fluoroisophthalate into 5-fluoroisophthalic acid

Introduction: The Strategic Importance of 5-Fluoroisophthalic Acid

5-Fluoroisophthalic acid is a highly valued aromatic dicarboxylate building block, serving a critical role in the frontiers of medicinal chemistry and advanced materials science.[1] In pharmaceutical research, its rigid structure, coupled with the unique electronic properties of the fluorine substituent, makes it a key precursor for designing novel bioactive molecules such as enzyme inhibitors. The fluorine atom often enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] In materials science, it is extensively used in the synthesis of specialized metal-organic frameworks (MOFs) and coordination polymers.[1]

One of the most direct and efficient methods for producing this valuable compound is through the hydrolysis of its diester precursor, this compound. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and critical safety considerations for this transformation, tailored for researchers and professionals in chemical and pharmaceutical development.

Pillar 1: The Chemical Mechanism of Ester Hydrolysis

The conversion of an ester to a carboxylic acid and an alcohol via reaction with water is known as hydrolysis. This transformation can be catalyzed by either acid or base. For preparative synthesis, base-catalyzed hydrolysis, or saponification, is generally preferred because the reaction is irreversible, leading to higher conversion and simpler product isolation.[2][3]

Base-Catalyzed Hydrolysis (Saponification): The Preferred Pathway

Saponification is a two-stage process involving the nucleophilic acyl substitution reaction with a hydroxide source (e.g., NaOH, KOH, LiOH), followed by an acidic workup.

The Mechanism Unveiled:

-

Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester group. This breaks the carbonyl π bond and forms a tetrahedral alkoxide intermediate.[2]

-

Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

-

Irreversible Deprotonation: The expelled methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, preventing the reformation of the ester.

-

Acidic Workup: After the saponification is complete, the resulting disodium 5-fluoroisophthalate salt is insoluble in organic solvents but soluble in the aqueous medium. To isolate the final product, a strong acid (e.g., HCl, H₂SO₄) is added to the reaction mixture. This protonates the carboxylate anions, causing the neutral 5-fluoroisophthalic acid to precipitate out of the aqueous solution, allowing for its collection via filtration.[2][4]

Acid-Catalyzed Hydrolysis: An Alternative Route

While less common for preparative work due to its reversible nature, acid-catalyzed hydrolysis is also a viable method. The reaction is essentially the reverse of a Fischer esterification.

The Mechanism at a Glance:

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[5]

-

Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon.[5]

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the methoxy groups, converting it into a good leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, eliminating a neutral methanol molecule and reforming the carbonyl.

-

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.

To drive this reversible reaction to completion, a large excess of water must be used, as dictated by Le Châtelier's principle.[3][4]

Pillar 2: Field-Validated Experimental Protocols

The following protocols represent self-validating systems for the synthesis of 5-fluoroisophthalic acid. While the base-catalyzed method is detailed as the primary choice, an overview of the acid-catalyzed setup is also provided for completeness.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from a standard procedure for the hydrolysis of a structurally similar diester, dimethyl 5-hydroxyisophthalate, demonstrating a robust and reliable method.[6]

Materials & Reagents:

-

This compound

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

pH paper or pH meter

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable organic solvent like methanol or THF.

-

Base Addition: Separately, prepare an aqueous solution of NaOH or LiOH (2.2 - 2.5 equiv). Add this basic solution to the stirring solution of the ester at room temperature.

-

Heating to Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 60-80°C, depending on the solvent). Allow the reaction to proceed for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal & Cooldown: After the reaction is complete, allow the mixture to cool to room temperature. If an organic solvent like THF was used, remove it under reduced pressure using a rotary evaporator.[6]

-

Acidification and Precipitation: Place the aqueous solution in an ice bath to cool it further. Slowly and carefully add concentrated HCl dropwise with vigorous stirring. Monitor the pH, continuing to add acid until the pH is approximately 2.[6] A white precipitate of 5-fluoroisophthalic acid will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts.

-

Drying: Dry the purified product in a vacuum oven to afford the final 5-fluoroisophthalic acid as a white solid.[6]

Pillar 3: Data Summary and Safety Mandates

Comparative Analysis of Hydrolysis Methods

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Reversibility | Irreversible (due to deprotonation step)[3] | Reversible[3][4][5] |

| Reaction Rate | Generally faster | Generally slower |

| Product Isolation | Straightforward; product precipitates upon acidification[4] | More complex; may require extraction as equilibrium is managed |

| Required Conditions | Stoichiometric amount of base is consumed | Catalytic amount of acid is sufficient |

| Key Advantage | High yield and ease of product separation[3] | Avoids strong base if other functional groups are sensitive to it |

| Typical Reagents | NaOH, KOH, LiOH in water/alcohol[6] | H₂SO₄, HCl in excess water[3] |

Mandatory Safety & Handling Protocols

Both the starting material and the final product require careful handling in a controlled laboratory environment.

Hazard Profile:

-

This compound: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

5-Fluoroisophthalic Acid: Also causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

-

Hazardous Decomposition: Under fire conditions, thermal decomposition can produce hazardous carbon oxides and highly toxic hydrogen fluoride gas.[7]